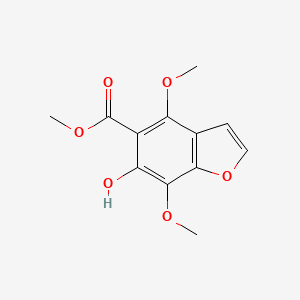
5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group and a pyrrolidin-1-yl ethoxy group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate typically involves multiple steps, starting with the preparation of the pyrazole ring. The chlorophenyl group is introduced through a substitution reaction, while the pyrrolidin-1-yl ethoxy group is added via an etherification process. The final step involves the formation of the maleate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole
- 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole hydrochloride
Uniqueness
5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate is unique due to its maleate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Propriétés
Formule moléculaire |
C19H22ClN3O5 |
|---|---|
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C15H18ClN3O.C4H4O4/c16-13-5-3-12(4-6-13)14-11-15(18-17-14)20-10-9-19-7-1-2-8-19;5-3(6)1-2-4(7)8/h3-6,11H,1-2,7-10H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
XXGGNLQORPVFPB-BTJKTKAUSA-N |
SMILES isomérique |
C1CCN(C1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CCN(C1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)







![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)


